Benzo[g]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
260-32-2 |
|---|---|
Molecular Formula |
C13H9N |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
benzo[g]isoquinoline |
InChI |
InChI=1S/C13H9N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-9H |
InChI Key |
JWMUHTIFNGYNFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
Canonical SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
Other CAS No. |
260-32-2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo G Isoquinoline and Its Derivatives
Classical and Named Reactions in Benzo[g]isoquinoline Synthesis
Classical organic reactions have laid the groundwork for synthesizing isoquinoline (B145761) derivatives, and adaptations of these methods have been applied to the more complex this compound system.
Table 2.1.1: Pomeranz-Fritsch Synthesis Approaches
| Reaction Type | Starting Material Example(s) | Key Reagents/Conditions | Target Compound Class (this compound context) | Typical Yield (if specified) | Citation(s) |
| Pomeranz-Fritsch (Type) | 1,4-dimethoxy-2-naphthaldehyde | Acid catalysis, multi-step sequence | This compound-5,10-diones | ~28% (overall) | researchgate.net |
| Extended Pomeranz-Fritsch | Naphthaldehydes | Acidic conditions, tosylation of imine intermediates | Benzo[f]isoquinoline, Benzo[h]isoquinoline | 13%, 36% | thieme-connect.com |
| General Pomeranz-Fritsch (Isoquinoline) | Benzaldehydes, aminoacetals | Acid-promoted cyclization | Isoquinolines | Varies | wikipedia.orgnih.gov |
Friedel-Crafts acylation serves as a foundational step in constructing carbon frameworks and has been utilized in the synthesis of this compound derivatives. One of the earliest reported methods for synthesizing this compound-5,10-dione involved the Friedel–Crafts acylation of benzene (B151609) with 3,4-pyridinedicarboxylic anhydride, followed by ring closure using oleum (B3057394) at elevated temperatures, achieving a total yield of 26% researchgate.net. In other instances, Friedel–Crafts acylation of substrates like 1,4-difluorobenzene (B165170) with anhydrides in the presence of aluminum chloride has yielded keto acid intermediates, which upon cyclodehydration, lead to this compound-5,10-dione structures mdpi.com. This reaction has also been employed in the synthesis of related benzo[de]isoquinoline-1,3-dione systems rsc.org.
Table 2.1.2: Friedel-Crafts Acylation in Synthesis
| Reaction Type | Starting Material Example(s) | Key Reagents/Conditions | Target Compound Class (this compound context) | Typical Yield (if specified) | Citation(s) |
| Friedel-Crafts Acylation | Benzene, 3,4-pyridinedicarboxylic anhydride | AlCl₃, Oleum (for subsequent cyclization) | This compound-5,10-dione | 26% (total) | researchgate.net |
| Friedel-Crafts Acylation | 1,4-difluorobenzene, anhydride | AlCl₃, Fuming sulfuric acid (for cyclodehydration) | This compound-5,10-dione | Not specified | mdpi.com |
| Friedel-Crafts Acylation | 1,2-dihydroacenaphthylene | Dimethyl carbamoyl (B1232498) chloride, AlCl₃ | Benzo[de]isoquinoline-1,3-dione precursors | 91% (intermediate) | rsc.org |
The Bischler-Napieralski and Pictet-Spengler reactions are fundamental methods for constructing the isoquinoline core, often yielding dihydroisoquinolines or tetrahydroisoquinolines, respectively, which can then be further oxidized to the aromatic isoquinoline system acs.orgacs.orgwikipedia.org. The Bischler-Napieralski reaction typically involves the acylation of a β-arylethylamine followed by cyclodehydration using a Lewis acid, such as phosphorus oxychloride (POCl₃) researchgate.net. The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or imine, followed by cyclization wikipedia.orgwisdomlib.org. These reactions are crucial for building the isoquinoline moiety, which can then be incorporated into larger polycyclic structures like benzo[g]isoquinolines. Variations, including microwave-assisted protocols, have been developed to enhance efficiency and access diverse isoquinoline libraries acs.org. The Bischler-Napieralski reaction has also been utilized in the synthesis of specific isoquinoline building blocks for more complex targets researchgate.netrsc.org.
Table 2.1.3: Bischler-Napieralski and Pictet-Spengler Reactions
| Reaction Type | General Substrate Type(s) | Key Reagents/Conditions | Product Type (Isoquinoline context) | Citation(s) |
| Bischler-Napieralski | β-arylethylamides, β-arylethylcarbamates | Lewis acids (e.g., POCl₃, P₂O₅), heat | Dihydroisoquinolines | wikipedia.orgresearchgate.net |
| Pictet-Spengler | β-phenylethylamine, aldehyde/imine | Acid catalysis, condensation | Tetrahydroisoquinolines | wikipedia.orgwisdomlib.org |
| Pictet-Gams | β-phenylethylamine with a hydroxyl group, acylating agent | Similar to Bischler-Napieralski, with dehydration of hydroxyl group | Isoquinolines | wikipedia.orgwisdomlib.org |
| Microwave-assisted variants | Substituted β-arylethylamine derivatives | Microwave irradiation, typical Bischler-Napieralski or Pictet-Spengler reagents | Isoquinoline libraries | acs.org |
| Synthesis of Isoquinoline Blocks | Amides derived from β-arylethylamines | POCl₃-promoted cyclization | Isoquinoline building blocks | researchgate.netrsc.org |
Modern Catalytic Approaches to this compound Architectures
Recent advancements in catalysis have provided more precise and efficient routes to complex heterocyclic systems, including benzo[g]isoquinolines.
The intramolecular Heck reaction has emerged as a powerful tool for constructing cyclic and polycyclic structures. In the context of this compound synthesis, this reaction has been pivotal in forming this compound-5,10-dione derivatives. A key step in these syntheses often involves the intramolecular Heck cyclization of an N-vinylacetamide derivative. For instance, the combination of cesium carbonate (Cs₂CO₃) as a base and a bulky, electron-rich trialkylphosphine ligand (e.g., tBuCy₂P·HBF₄) has been shown to promote high 6-endo-trig selectivity in these cyclizations researchgate.netcapes.gov.br. This approach allows for the efficient construction of the this compound-5,10-dione core from readily available precursors, such as 2-methyl-1,4-naphthoquinone (vitamin K) researchgate.net. Other related studies have employed palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands and bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) for similar intramolecular Heck reactions in the synthesis of other fused isoquinoline systems beilstein-journals.org.
Table 2.2.1: Intramolecular Heck Reactions in this compound Synthesis
| Reaction Type | Substrate Example(s) | Catalyst System | Base | Solvent | Target Compound Class (this compound context) | Typical Yield (if specified) | Citation(s) |
| Intramolecular Heck | N-vinylacetamide derivatives | Pd(OAc)₂, tBuCy₂P·HBF₄ | Cs₂CO₃ | Varies | This compound-5,10-diones | High selectivity | researchgate.netcapes.gov.br |
| Intramolecular Heck | N-allylated intermediates | Pd(OAc)₂, PPh₃ | K₂CO₃, NaOAc | MeCN | Pyrrolo[2,1-a]isoquinolines (fused) | ~71-79% | beilstein-journals.org |
| Intramolecular Heck | Aryl bromides, amines | Pd(OAc)₂/PPh₃ precatalyst | Varies | DCM | Heterocyclic systems | Good yield | clockss.org |
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between amines and aryl halides, is a versatile method for forming carbon-nitrogen bonds. This reaction has been applied to the synthesis of isoquinoline derivatives and can be instrumental in constructing or functionalizing this compound systems. For example, Buchwald-Hartwig amination has been used to couple precursors with anilines or toluidines in the synthesis of this compound-5,10-diones researchgate.netresearchgate.net. It has also been employed to introduce amine functionalities onto chlorinated positions of isoquinoline scaffolds, facilitating the formation of target products google.com. Furthermore, the coupling of isoquinolin-3-amines with aryl or heteroaryl iodides, catalyzed by copper or palladium, has led to novel isoquinoline derivatives mdpi.combeilstein-journals.org. The general reaction involves palladium catalysts (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with phosphine ligands (e.g., BINAP) and a base (e.g., Cs₂CO₃, NaOtBu) acs.org.
Metal-Catalyzed Annulation and Cyclization Protocols (e.g., Palladium, Copper, Nickel)
Transition metal catalysis plays a pivotal role in constructing the complex fused ring systems characteristic of benzo[g]isoquinolines. Palladium, copper, and nickel catalysts have been instrumental in developing efficient annulation and cyclization strategies.
Palladium-Catalyzed Reactions: Palladium catalysis is widely employed for C-C and C-N bond formation, enabling the synthesis of isoquinoline scaffolds. For instance, palladium-catalyzed intramolecular cyclization of N-methanesulfonyl-3-bromo-2-(arylamino)methyl-1,4-naphthoquinones has been used to synthesize benzo[j]phenanthridine-7,12-diones, which are derivatives of benz[g]isoquinoline-5,10-dione (B1198640) nih.gov. Another approach involves palladium-catalyzed coupling reactions, such as Suzuki or Negishi cross-couplings, followed by cyclization, to form the central ring of benzo-(iso)quinoline isomers researchgate.net. Palladium catalysts have also been utilized in tandem reactions, like the coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes followed by copper-catalyzed cyclization to yield isoquinolines organic-chemistry.org. Furthermore, Pd(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by a Heck reaction, has been reported for the synthesis of 4-(1-alkenyl)-3-arylisoquinolines researchgate.net.
Copper-Catalyzed Reactions: Copper catalysis offers versatile routes to fused nitrogen heterocycles, including isoquinoline derivatives. For example, copper(I)-catalyzed tandem reactions involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) have been used to produce densely functionalized isoquinolines via N-atom transfer and a [3+2+1] cyclization organic-chemistry.org. Copper catalysis is also effective in cascade cyclization reactions for synthesizing benzo organic-chemistry.orgimidazo[2,1-a]isoquinoline derivatives, involving the sequential formation of three C-N bonds researchgate.netnih.gov. A copper(II) acetate-catalyzed cascade cyclization between o-alkynylbenzonitriles and o-iodoanilines has demonstrated good to excellent yields for these fused systems researchgate.netnih.gov. Additionally, copper catalysis has been employed in the synthesis of benzo indolo[1,2-b]isoquinolin-8-ones through C-H activation, intramolecular cis-addition of alkynes, and reductive elimination acs.org. Calcium carbide has also been utilized as a solid alkyne source in copper-catalyzed Sonogashira coupling/nucleophilic addition tandem reactions for the synthesis of benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines acs.org.
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for heterocycle synthesis, including isoquinolines. Nickel(0)-catalyzed asymmetric [2+2+2] cocyclization reactions have been reported for isoindoline (B1297411) and isoquinoline derivatives, albeit with modest enantioselectivity rsc.org. Nickel-catalyzed annulation of 2-halobenzamides with alkynes provides a route to highly substituted isoquinolone derivatives acs.org. Furthermore, nickel catalysts can facilitate the reaction of halogens and terminal alkynes in the construction of fused heterocycles like benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines nih.gov.
Summary of Metal-Catalyzed Protocols:
| Reaction Type | Metal Catalyst | Key Transformation | Example Product Class | Citation(s) |
| Intramolecular Cyclization | Palladium | Cyclization of bromo-naphthoquinones | Benzo[j]phenanthridine-7,12-diones | nih.gov |
| Cross-Coupling & Cyclization | Palladium | Suzuki/Negishi coupling followed by cyclization | Benzo-(iso)quinoline isomers | researchgate.net |
| Tandem Reaction | Palladium | Coupling of imines with acetylenes, followed by cyclization | Isoquinolines | organic-chemistry.org |
| Cyclization/Heck Reaction | Palladium | Cyclization of 2-(1-alkynyl)benzaldimines with alkenes | 4-(1-alkenyl)-3-arylisoquinolines | researchgate.net |
| Tandem Reaction | Copper | Reaction of 2-bromoaryl ketones, alkynes, and acetonitrile | Densely functionalized isoquinolines | organic-chemistry.org |
| Cascade Cyclization | Copper | Reaction of o-alkynylbenzonitriles with o-iodoanilines | Benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines | researchgate.netnih.gov |
| C-H Activation/Cyclization | Copper | Reaction of 2-(2-bromophenyl)benzimidazoles with calcium carbide | Benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines | acs.org |
| C-H Activation/Cyclization | Copper | Reaction of o-alkynylbenzonitriles with o-iodoanilines | Benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines | researchgate.netnih.gov |
| C-H Activation/Cyclization | Copper | Reaction of alkynes with 2-(2-hydroxyphenyl)isoindoline-1,3-diones | Benzo indolo[1,2-b]isoquinolin-8-ones | acs.org |
| Annulation | Nickel | Reaction of 2-halobenzamides with alkynes | Substituted 1(2H)-isoquinolone derivatives | acs.org |
| [2+2+2] Cocyclization | Nickel | Cocyclization of alkynes and aldehydes | Isoindoline and isoquinoline derivatives | rsc.org |
Multi-component Reactions and Cascade Syntheses of Fused Systems
Multi-component reactions (MCRs) and cascade syntheses offer highly efficient and atom-economical pathways to complex molecular architectures, including fused this compound systems. These strategies allow for the rapid assembly of multiple bonds and functional groups in a single operation, minimizing synthetic steps and waste.
Multi-component Reactions (MCRs): MCRs are valuable for constructing heterocyclic scaffolds, including benzo-fused γ-lactams, which are related to isoindolinones and isoquinolines researchgate.netbeilstein-journals.org. These reactions often involve benzoic acid derivatives, amines, and a third reagent to form the cyclic moiety researchgate.netbeilstein-journals.org. For instance, copper-catalyzed three-component reactions of 2-formylbenzoates with amines and alkynes have been used to synthesize propargylisoindolinones beilstein-journals.org. Similarly, reactions involving 2-iodobenzamides, terminal alkynes, and indole (B1671886) or pyrrole (B145914) derivatives, catalyzed by copper, yield 3,3-disubstituted isoindolinone derivatives beilstein-journals.org. MCRs have also been applied to the synthesis of amino-functionalized benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines, starting from o-phenylenediamines and o-cyanobenzaldehydes nih.gov. These one-pot, two-step protocols engage simple building blocks and offer atom-economical transformations nih.gov.
Cascade Syntheses: Cascade reactions, where multiple transformations occur sequentially in one pot, are particularly effective for building fused ring systems. For example, cascade radical cyclization strategies have been developed for benzimidazo[2,1-a]isoquinolin-6(5H)-ones rsc.orgacs.org. Visible-light-driven cascade radical cyclizations of N-methacryloyl-2-phenylbenzimidazole with α-carbonyl alkyl bromides provide an efficient route to these compounds under mild conditions rsc.org. Metal-free visible-light-induced decarboxylative radical addition/cyclization procedures in water have also been reported for acylated benzimidazo/indolo[2,1-a]isoquinolines rsc.org.
Furthermore, cascade reactions involving transition metal catalysis are prominent. Copper-catalyzed cascade cyclization reactions of o-alkynylbenzonitriles with o-iodoanilines lead to the formation of three different C-N bonds, yielding benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines researchgate.netnih.gov. Rhodium(III)-catalyzed reactions, such as the oxidative annulation of amidines with alkynes, also exemplify cascade processes for constructing complex heterocyclic frameworks nih.gov. A catalyst- and additive-free cascade reaction of isoquinoline N-oxides with alkynones has been developed to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives acs.org.
Summary of MCRs and Cascade Syntheses:
| Reaction Type | Catalyst/Conditions | Key Transformation | Example Product Class | Citation(s) |
| Three-Component Reaction | Copper-catalyzed | Reaction of 2-formylbenzoates, amines, and alkynes | Propargylisoindolinones | beilstein-journals.org |
| Three-Component Reaction | Copper-catalyzed | Reaction of 2-iodobenzamides, terminal alkynes, and indole/pyrrole derivatives | 3,3-disubstituted isoindolinone derivatives | beilstein-journals.org |
| One-pot, Two-step Protocol | Not specified (organocatalytic or metal-free) | Cyclization of o-phenylenediamines and o-cyanobenzaldehydes | Amino-functionalized benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines | nih.gov |
| Cascade Radical Cyclization | Visible-light, Silver-catalyzed (or metal-free) | Decarboxylative radical cascade cyclization | Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | rsc.orgrsc.org |
| Cascade Cyclization | Copper-catalyzed | Reaction of o-alkynylbenzonitriles with o-iodoanilines | Benzo organic-chemistry.orgimidazo[2,1-a]isoquinolines | researchgate.netnih.gov |
| Cascade Reaction | Catalyst- and additive-free | Reaction of isoquinoline N-oxides with alkynones | Benzoazepino[2,1-a]isoquinoline derivatives | acs.org |
| Electrochemical Cascade | Mn-catalyzed electrochemical | Radical cascade cyclization of alkylboronic acids | Benzo organic-chemistry.orgimidazo[2,1-a]isoquinolin-6(5H)-one derivatives | acs.org |
Stereoselective Synthesis of this compound Analogues
Achieving stereocontrol in the synthesis of this compound derivatives is crucial for developing enantiomerically pure compounds with specific biological activities. While direct stereoselective syntheses of the core this compound skeleton are less commonly detailed in the provided literature, strategies for related fused isoquinoline systems highlight key approaches.
Asymmetric Catalysis: Asymmetric catalysis, employing chiral ligands or catalysts, is a primary method for inducing enantioselectivity. While specific examples for this compound are limited in the provided results, related isoquinoline syntheses showcase the potential. For instance, nickel(0)-catalyzed asymmetric [2+2+2] cocyclization reactions have been explored for isoquinoline derivatives, achieving modest enantioselectivity rsc.org. Research into asymmetric synthesis of isoquinoline alkaloids often involves chiral auxiliaries, asymmetric hydrogenation, or chiral Lewis acid catalysis in various cyclization and annulation strategies rsc.orgacs.orgacs.org.
Stereoselective Annulation and Cyclization: Stereoselective annulation reactions are vital for building complex chiral frameworks. A strategy for the stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives has been reported using a cesium carbonate-catalyzed domino β-addition and γ-aldol reaction, yielding products with high stereoselectivities researchgate.net. This approach combines the structural motifs of benzooxazepine and isoindolone, demonstrating the potential for stereocontrol in related fused systems.
Diastereoselective Synthesis: Diastereoselective synthesis relies on the inherent stereochemistry of the starting materials or intermediates to control the stereochemistry of the product. For example, three-component reactions involving isoquinolinium salts, isatins, and malononitrile (B47326) have yielded spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity nih.gov. Similarly, palladium-catalyzed hydrogenation of enones derived from allylated tetrahydroisoquinolines has led to benzo[a]quinolizidines as single diastereomers nih.gov.
Summary of Stereoselective Approaches:
| Approach | Catalyst/Methodology | Example Product Class | Key Feature | Citation(s) |
| Asymmetric Catalysis | Nickel(0)-catalyzed [2+2+2] cocyclization | Isoquinoline derivatives | Modest enantioselectivity | rsc.org |
| Asymmetric Synthesis | Various chiral catalysts, auxiliaries, asymmetric hydrogenation (for related isoquinoline alkaloids) | Isoquinoline alkaloids and analogues | Enantioselective control | rsc.orgacs.orgacs.org |
| Stereoselective Annulation | Cesium carbonate-catalyzed domino β-addition and γ-aldol reaction | Benzooxazepino[5,4-a]isoindolone derivatives | High stereoselectivity | researchgate.net |
| Diastereoselective MCR | Triethylamine-promoted three-component reaction of isoquinolinium salts, isatins, and malononitrile | Spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] | High diastereoselectivity | nih.gov |
| Diastereoselective Cyclization | Palladium-catalyzed hydrogenation of enones (derived from allylated tetrahydroisoquinolines) | Benzo[a]quinolizidines | Single diastereomers | nih.gov |
Chemical Reactivity and Functionalization of Benzo G Isoquinoline Scaffolds
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Benzo[g]isoquinoline, like other fused aromatic systems, is amenable to both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) reactions . Generally, EAS reactions are favored on the more electron-rich benzene (B151609) moiety of the fused system. Conversely, the electron-deficient pyridine (B92270) ring, particularly at the C1 position, is more susceptible to nucleophilic attack researchgate.net. While specific regioselectivity details for this compound itself are less extensively documented in the provided literature compared to simpler isoquinolines or related quinoxaline (B1680401) systems, these fundamental reactivity principles guide synthetic strategies.
Oxidation and Reduction Chemistry of the Polycyclic System
The this compound core, especially when functionalized with carbonyl groups, readily participates in redox chemistry. Derivatives such as this compound-5,10-diones are known and can be synthesized through various routes researchgate.netsigmaaldrich.comchemicalbook.com.
Oxidation: The system can be oxidized to form quinone-like structures. A common method involves oxidation with silver(II) oxide in nitric acid, which is effective in generating these oxidized species sigmaaldrich.comnih.gov. The presence of a 2-oxide group on the isoquinoline (B145761) nitrogen can also influence the redox activity of the molecule .
Reduction: Reduction reactions are capable of modifying the dione (B5365651) functionalities present in many this compound derivatives . The dione groups themselves can participate in biological redox processes, contributing to the potential bioactivity of these compounds ontosight.ai.
Table 1: Key Redox Transformations of this compound Derivatives
| Reaction Type | Reagent/Conditions | Substrate Type | Product Type | Citation |
| Oxidation | Ag(II) oxide in HNO₃ | This compound derivatives | Quinone-like structures | sigmaaldrich.comnih.gov |
| Reduction | Not specified | Dione functionality | Modified dione | |
| Oxidation | Not specified | This compound | Quinones |
Annulation and Formation of Fused Heterocyclic Systems
The this compound scaffold can be constructed or further elaborated through various annulation strategies, leading to more complex fused polycyclic systems. These reactions are crucial for building molecular architectures with diverse electronic and biological properties.
Formation of the this compound Core:
Diels-Alder Cycloaddition: A pathway involves the Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and isoquinoline-5,8-dione, followed by oxidation and thermal elimination of ethene, yielding this compound-5,10-dione in approximately 30% yield researchgate.net.
Phthalide Annulation: The reaction of 3-bromopyridine (B30812) with a cyanophthalide (B1624886) anion at low temperatures provides this compound-5,10-dione with a reported yield of 65% researchgate.netresearchgate.net.
Condensation Reactions: Condensation of 2,3-diaminonaphthoquinones with α-dicarbonyl compounds is a route to benzo[g]quinoxaline-5,10-diones mdpi.com.
Transition Metal-Catalyzed Annulations: Ruthenium-catalyzed C(sp2)–H activation annulation reactions have been employed to synthesize benzoisoquinolone derivatives from N-aryl amino esters/peptides and alkynes chemrxiv.org. Palladium-catalyzed annulation reactions are also utilized for the synthesis of related fused systems researchgate.netinnovareacademics.in.
Other Cyclization Strategies: Oxidative addition of N-substituted enaminoesters onto methyl 1,4-dihydroxynaphthalene-2-carboxylate leads to this compound-1,5,10(2H)-triones researchgate.net. Synthesis of benzo[g]pyrimido[4,5-c]isoquinolinequinones involves the reaction of 1,4-naphthoquinone, aryl-aldehydes, and enaminones mdpi.com.
Formation of Fused Systems onto the this compound Scaffold:
Tandem cyclization strategies enable the synthesis of fused heterocycles such as benzo mdpi.comchemrxiv.orgimidazo[2,1-a]isoquinolines nih.govmdpi.com. Copper-catalyzed cyclization of iminoalkynes also provides access to fused isoquinoline systems researchgate.net.
Table 2: Representative Annulation Reactions for this compound Synthesis
| Reaction Type | Starting Materials | Reagents/Catalyst | Product Scaffold | Yield | Citation |
| Diels-Alder/Oxidation/Elimination | 1,3-cyclohexadiene, isoquinoline-5,8-dione | Ag₂O, Heat | This compound-5,10-dione | 30% | researchgate.net |
| Phthalide Annulation | 3-bromopyridine, cyanophthalide anion | Low temperature | This compound-5,10-dione | 65% | researchgate.netresearchgate.net |
| Condensation | 2,3-diaminonaphthoquinones, α-dicarbonyls | Acidic conditions | Benzo[g]quinoxaline-5,10-diones | N/A | mdpi.com |
| Ru-catalyzed C(sp²)-H Annulation | N-aryl amino esters/peptides, alkynes | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂ | Benzoisoquinolones | Good | chemrxiv.org |
| Oxidative Addition/Intramolecular Cyclization | N-substituted enaminoesters, methyl 1,4-dihydroxynaphthalene-2-carboxylate | Oxidative conditions | This compound-1,5,10(2H)-triones | N/A | researchgate.net |
Strategic Derivatization for Modifying Electronic and Steric Properties
The functionalization of the this compound core allows for precise tuning of its electronic and steric properties, which is critical for optimizing its performance in various applications, including materials science and medicinal chemistry.
Substitution Reactions: Nucleophilic substitution reactions are employed to introduce various groups onto the this compound framework. This can involve the displacement of halogens from substituted precursors mdpi.comrsc.org or the modification of existing side chains, such as the substitution of dimethylaminoethyl groups . Functionalization at specific positions, like the bay positions in related fused systems, can also be achieved researchgate.net.
Introduction of Functional Groups:
Sonogashira Coupling and Cyclization: Terminal alkynes can be coupled with bromo-naphthaldehyde derivatives, followed by cyclization and subsequent oxidative demethylation (e.g., with cerium(IV) ammonium (B1175870) nitrate, CAN), to yield substituted benzo[g]isoquinolines and related 2-azaanthraquinones researchgate.net.
Protecting Group Manipulation: In synthetic sequences, protecting groups on nitrogen atoms can be strategically modified; for instance, N-trichloroacetyl groups can be cleaved or converted to N-methoxycarbonyl or N-(2-oxoacetamide) moieties nih.gov.
Oxidation of Nitrogen: The introduction of a 2-oxide group can alter the electronic properties and redox behavior of the molecule .
Tuning Properties: The incorporation of hydroxyl groups can enhance water solubility and facilitate participation in redox processes ontosight.ai. For related π-electron systems, cyanation has been shown to improve electron-carrier mobility, highlighting how specific functionalization can tailor electronic properties researchgate.net.
Table 3: Examples of this compound Derivatization
| Reaction Type | Substrate Type | Reagent/Conditions | Introduced Group(s) | Property Modification | Citation |
| Sonogashira Coupling/Cyclization/Demethylation | Bromo-naphthaldehyde derivatives | Terminal alkyne, Pd/Cu catalyst, then CAN | Alkynyl groups, demethylation to form quinone-like structures | Synthesis of substituted benzo[g]isoquinolines/2-azaanthraquinones | researchgate.net |
| Nucleophilic Substitution | Halogenated this compound derivatives | Amines, aminoalkyls | Aminoalkyl groups | Varies (e.g., solubility, electronic properties) | mdpi.com |
| N-Oxidation | This compound | Not specified | 2-oxide group | Enhanced redox activity | |
| Protecting Group Modification | N-trichloroacetyl protected isoquinolines | Not specified | N-methoxycarbonyl, N-(2-oxoacetamide) | Modulation of reactivity and solubility during synthesis | nih.gov |
| Functionalization of Bay Positions | Related fused polycyclic systems | Not specified | Various substituents | Tailoring of electronic and steric properties | researchgate.net |
Compound List
this compound
this compound-5,10-dione
Benzo[g]quinoxaline-5,10-diones
Benzoisoquinolones
this compound-1,5,10(2H)-triones
Benzo[g]pyrimido[4,5-c]isoquinolinequinones
Benzo mdpi.comchemrxiv.orgimidazo[2,1-a]isoquinolines
2-azaanthraquinones
Isoquinoline-5,8-dione
6,9-Dihydroxythis compound-5,10-dione
Advanced Spectroscopic and Analytical Characterization Techniques in Benzo G Isoquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Benzo[g]isoquinoline and its analogues. Both proton (¹H) and carbon (¹³C) NMR provide critical information about the connectivity and electronic environment of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectra of this compound typically display signals in the aromatic region (approximately δ 7.0–9.0 ppm), with characteristic chemical shifts and coupling patterns that are diagnostic of the fused polycyclic aromatic system. The specific positions and multiplicities of these proton signals allow for the identification of different proton environments within the molecule. For instance, protons adjacent to the nitrogen atom or in electron-deficient regions of the aromatic system tend to resonate at lower fields.
¹³C NMR Spectroscopy: ¹³C NMR provides a map of the carbon skeleton. This compound exhibits distinct signals for its thirteen carbon atoms, with aromatic carbons typically appearing in the δ 115–155 ppm range. Quaternary carbons, such as those involved in ring fusions or adjacent to the nitrogen atom, often show characteristic shifts.
2D NMR Techniques: Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are frequently utilized to unequivocally assign signals and confirm complex structural assignments, especially for substituted derivatives. These techniques reveal proton-proton couplings (COSY) and direct or long-range proton-carbon correlations (HSQC, HMBC), thereby mapping out the molecular framework arkat-usa.organalis.com.myualberta.caipb.pt.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound/Position | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |
| This compound-5,10-dione (2) | H-1: 9.61 (s) H-3: 9.15 (d, J=7.5 Hz) H-9: 8.37 (m) H-6: 8.37 (m) H-4: 8.11 (d, J=7.5 Hz) H-7/8: 7.91 (m) | C-10: 182.8 C-5: 182.8 C-3: 155.7 C-1: 150.0 C-4a: 138.7 C-8: 135.3 C-7: 134.9 C-5a: 133.3 C-9a: 133.3 C-6: 127.7 C-9: 127.6 C-10a: 126.6 C-4: 119.3 | analis.com.my |
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Mechanistic Intermediates
High-Resolution Mass Spectrometry (HRMS) is critical for establishing the precise molecular weight and elemental composition of this compound, thereby confirming its identity and purity.
Molecular Identity: HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (e.g., C₁₃H₉N for this compound). This is essential for validating synthetic products and distinguishing them from isomers or impurities with similar nominal masses. The calculated exact mass for this compound is approximately 179.0735 Da rsc.org.
Mechanistic Intermediates: In the study of reaction pathways, HRMS can identify transient intermediates or byproducts by their precise mass-to-charge ratios (m/z). Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) offer further structural insights by revealing characteristic bond cleavages within the molecule, aiding in the elucidation of reaction mechanisms and degradation pathways rsc.orgacs.orgnih.gov.
Table 2: HRMS Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Ion Type | Reference |
| This compound | C₁₃H₉N | 179.0735 | 179.0735 | [M+H]⁺ | rsc.org |
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Molecular Conformation and Electronic Transitions
FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups, molecular conformation, and electronic structure of this compound.
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy identifies characteristic functional groups through their unique vibrational frequencies. For this compound, key absorption bands include those for aromatic C-H stretching (typically around 3000–3100 cm⁻¹), C=C and C=N ring stretching vibrations within the aromatic system (around 1500–1650 cm⁻¹), and C-N stretching associated with the isoquinoline (B145761) moiety. The presence of carbonyl groups in derivatives like this compound-5,10-dione is indicated by strong absorption bands in the 1650–1750 cm⁻¹ region arkat-usa.organalis.com.mymdpi.comgoogle.comlatrobe.edu.au.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the conjugated π-system of this compound. The molecule typically exhibits multiple absorption bands in the UV and near-visible regions, with maxima (λ_max) that are sensitive to the extent of conjugation and the presence of substituents. These spectra are valuable for quantitative analysis (e.g., using the Beer-Lambert law) and for understanding the electronic structure and potential for light absorption, which is relevant for photophysical studies and material science applications rsc.orgacs.orgresearchgate.netresearchgate.net.
Table 3: Characteristic FT-IR Absorption Bands and UV-Vis Absorption Maxima for this compound Derivatives
| Compound/Technique | Characteristic Peaks/Maxima (cm⁻¹ or nm) | Assignment/Description | Reference |
| This compound-5,10-dione (2) | FT-IR: 1678, 1578, 792, 702 | C=O stretch, C=C/C=N ring stretches, aromatic C-H bending | analis.com.my |
| 2-Methylsulfanylbenzo[f]isoquinoline | FT-IR: 3043 (w), 2955 (m), 1587 (m), 1556 (m), 748 (s) | Aromatic C-H, aliphatic C-H, aromatic ring vibrations | mdpi.com |
| This compound-5,10-dione (2) | UV-Vis (in CDCl₃): λ_max ~250-350 nm (multiple bands) | π-π* electronic transitions in conjugated system | analis.com.mygoogle.com |
Fluorescence Spectroscopy for Photophysical Property Characterization and Probe Development
Fluorescence spectroscopy is employed to investigate the luminescent properties of this compound derivatives, which are crucial for their application as fluorescent probes, sensors, or in optoelectronic devices.
Photophysical Properties: this compound derivatives, due to their extended conjugated systems, often exhibit fluorescence. Fluorescence spectroscopy allows for the determination of excitation and emission maxima, fluorescence quantum yields (Φ_F), and fluorescence lifetimes. These parameters are critical for assessing the efficiency of light emission and the potential for applications.
Probe Development: Modifications to the this compound core can tune its photophysical properties, enabling the development of fluorescent probes for specific analytes or environments. Research often focuses on correlating structural changes with alterations in fluorescence intensity, spectral shifts, and sensitivity to external factors like solvent polarity or pH researchgate.netresearchgate.netnih.govchimicatechnoacta.ruresearchgate.net.
Table 4: Fluorescence Properties of this compound Derivatives
| Compound/Class | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ_F) | Notes | Reference |
| Benzo[de]naphtho[1,8-gh]quinolones | ~441 | 454–482 | Up to 54% | Emission in visible region, potential chemosensors | chimicatechnoacta.ru |
| Benzo[X]quinoline (BQL series) | ~429 | 558 | 30.70% | Higher conjugation, larger Stokes shift | researchgate.netrsc.org |
| Benzo[X]quinoline (BQA series) | ~410 | 523 | 9.56% | Lower conjugation, smaller Stokes shift | researchgate.netrsc.org |
Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis
Advanced chromatographic techniques are vital for separating, purifying, and quantifying this compound and its derivatives, ensuring the quality of synthesized materials and enabling analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometric detectors, is a primary method for assessing the purity of this compound. It allows for the separation of the target compound from reaction byproducts, starting materials, and impurities, providing quantitative data on purity levels and relative retention times (Rt) latrobe.edu.augoogle.comresearchgate.netgoogleapis.comucl.ac.be.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS offers both separation and identification capabilities. It is useful for analyzing reaction mixtures, identifying volatile impurities, and confirming the molecular weight and fragmentation patterns of the analyte google.com.
Other Chromatographic Techniques: Techniques like Thin-Layer Chromatography (TLC) and Vacuum Liquid Chromatography (VLC) are also employed for reaction monitoring, preliminary purification, and isolation of compounds mdpi.comucl.ac.be.
Theoretical and Computational Chemistry Approaches to Benzo G Isoquinoline
Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) and Ab Initio methods are foundational in determining the precise three-dimensional structure and electronic distribution of molecules like benzo[g]isoquinoline. These calculations involve optimizing the molecular geometry to find the lowest energy conformation, which is essential for understanding reactivity and intermolecular interactions. Researchers utilize various DFT functionals, such as B3LYP, in conjunction with different basis sets (e.g., 6-31G(d,p), 6-31+G(d), 6-311G(d,p)) to achieve accurate predictions of molecular geometry and electronic structure fao.orgmdpi.comnih.govmdpi.comrsc.orgscirp.orgijpsr.comscirp.orgchemrj.orgrsc.orgdergipark.org.tr. Ab initio methods, while more computationally intensive, can also provide high-fidelity descriptions of electronic states. Studies often compare optimized geometries with experimental data, such as X-ray crystallographic structures, to validate the computational models fao.orgmdpi.comijpsr.com. These calculations reveal detailed information about bond lengths, bond angles, and dihedral angles, providing a fundamental understanding of the molecule's shape and stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach used to establish correlations between the chemical structure of molecules and their biological activity dergipark.org.trjapsonline.comjapsonline.comnih.govmdpi.com. By analyzing a series of compounds and their measured activities, QSAR models can identify key structural features that influence biological outcomes. These models can then predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. Descriptors such as topological, electronic, and physicochemical properties are commonly employed in QSAR studies. For isoquinoline (B145761) derivatives, QSAR has been used to predict activities like AKR1C3 inhibition japsonline.comjapsonline.com and anti-MRSA activity nih.gov, and to understand structure-activity relationships in anti-malarial compounds mdpi.com. While direct QSAR studies on the parent this compound are less prevalent in the surveyed literature, the principles are widely applied to its derivatives and related heterocyclic systems.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how molecules like this compound derivatives interact with biological targets at an atomic level. Molecular docking predicts the preferred orientation of a ligand in a protein's binding site, estimating binding affinities and identifying key interactions such as hydrogen bonds and hydrophobic contacts nih.govmdpi.comnih.govdntb.gov.uafrontiersin.org. Molecular dynamics simulations then provide a temporal perspective, simulating the movement of atoms and molecules over time to assess the stability of the ligand-target complex, conformational changes, and the dynamic nature of binding nih.govnih.govfrontiersin.orgresearchgate.net. These simulations are critical for profiling ligand-target interactions, elucidating mechanisms of action, and optimizing lead compounds for therapeutic applications, such as in the context of antiviral agents targeting SARS-CoV-2 mdpi.com or anti-tumor agents nih.govfrontiersin.org.
Electronic Structure Property Prediction: HOMO-LUMO Energy Analysis and Photophysical Property Correlation
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (the HOMO-LUMO gap), are crucial electronic descriptors that govern a molecule's reactivity, stability, and optical properties nih.govscirp.orgscirp.orgchimicatechnoacta.rudntb.gov.uananomeghyas.irresearchgate.netosti.govnih.gov. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater tendency for electron transfer, which is often correlated with desirable photophysical properties like fluorescence and light absorption nih.govchimicatechnoacta.rudntb.gov.uananomeghyas.irresearchgate.net. Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict excitation energies and UV-Vis absorption spectra, providing insights into a molecule's photophysical behavior nih.govscirp.orgchimicatechnoacta.ruresearchgate.net. Studies have correlated these electronic properties with photophysical characteristics such as fluorescence emission wavelengths and quantum yields, aiding in the design of molecules for applications like chemosensors chimicatechnoacta.ru or photovoltaic materials nih.gov.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure by quantifying intramolecular charge transfer, hyperconjugation, and orbital interactions within a molecule mdpi.comijpsr.comdergipark.org.trdntb.gov.uanih.govnih.goveurjchem.comresearchgate.net. This analysis helps in understanding the stability of a molecule by examining the delocalization of electron density between filled and empty orbitals. For instance, NBO analysis can reveal stabilizing interactions, such as those between lone pairs and antibonding orbitals, which contribute significantly to molecular stability and reactivity mdpi.comijpsr.comdntb.gov.uaeurjchem.comresearchgate.net. It is also instrumental in understanding donor-acceptor interactions, which are fundamental to phenomena like charge transfer and nonlinear optical (NLO) properties dntb.gov.uanih.goveurjchem.comresearchgate.net.
Structure Activity Relationship Sar Investigations of Benzo G Isoquinoline Derivatives
Impact of Substituent Electronic and Steric Effects on Biological Activity Modulation
The biological activity of benzo[g]isoquinoline derivatives can be finely tuned by altering the electronic and steric properties of substituents attached to the core structure. These modifications influence the molecule's ability to interact with biological targets, affecting its potency and selectivity.
Research into this compound-5,10-diones has demonstrated the importance of substituent placement. When evaluated for anti-tubercular activity, derivatives with substituents at the 3-position showed greater potency compared to those substituted at the 1-position. japsonline.comresearchgate.net This highlights that certain positions on the scaffold are more amenable to substitution for enhancing a specific biological effect. Among these, two analogs, one with a phenyl group (27a) and another with a 4-ethoxyphenyl group (27b) at position 3, exhibited noteworthy activity, with minimum inhibitory concentrations (MICs) of 28.92 µM and 1.05 µM, respectively, against Mycobacterium tuberculosis H37Ra. researchgate.net
While direct SAR studies on the this compound nucleus are specific, broader principles can be drawn from related isoquinoline (B145761) systems. For instance, studies on benzothiazole-isoquinoline hybrids, which feature a modified isoquinoline core, provide detailed insights into how electronic effects modulate activity. The nature and position of substituents on the benzothiazole (B30560) ring significantly impact the inhibition of enzymes like monoamine oxidase B (MAO-B).
Key findings from these related derivatives include:
Electron-donating vs. Electron-withdrawing Groups: Both electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups (EWGs), like halogens (-Cl, -Br), can influence biological activity. The optimal effect often depends on the specific biological target and the substituent's position.
Positional Isomerism (Steric Effects): The position of a substituent (ortho, meta, or para) plays a critical role. For MAO-B inhibition, a p-chloro substitution on the benzothiazole ring was found to be more effective than ortho or meta substitutions. Conversely, for butyrylcholinesterase (BuChE) inhibition, an ortho-bromo substituent conferred the highest activity. This demonstrates that steric factors, such as the spatial arrangement of atoms, are critical for optimal interaction with the target's binding site.
The following table summarizes the observed activity trends for substituents on a benzothiazole ring linked to an isoquinoline scaffold, illustrating the interplay of electronic and steric/positional effects.
| Target Enzyme | Substituent Type | Positional Activity Trend |
| Butyrylcholinesterase (BuChE) | Electron-Withdrawing (Halogens) | o-Br > m-Cl > m-Br > p-Cl > o-Cl > p-Br |
| Electron-Donating | o-CH₃ > m-OCH₃ > o-OCH₃ > p-CH₃ > p-OCH₃ > m-CH₃ | |
| Monoamine Oxidase B (MAO-B) | Electron-Withdrawing (Halogens) | p-Cl > p-Br > m-Cl / o-Br > o-Cl |
| Electron-Donating | p-CH₃ > o-CH₃ |
These detailed SAR studies underscore that there is no simple rule for predicting the effect of a substituent. The modulation of biological activity is a complex interplay between the electronic nature (whether it donates or withdraws electron density) and the steric profile (its size, shape, and position) of the substituent in relation to the specific topology of the target protein.
Scaffold Modifications and Conformation-Activity Correlations
Altering the core structure, or "scaffold," of this compound is a key strategy for developing new derivatives with improved or novel biological activities. Scaffold modification, or scaffold hopping, can lead to significant changes in a molecule's three-dimensional shape (conformation), which in turn affects its binding affinity and selectivity for biological targets.
One prominent example of scaffold modification in the broader isoquinoline family is the fusion of additional heterocyclic rings. The creation of benzothiazole-isoquinoline derivatives represents a molecular hybridization approach. By fusing a benzothiazole moiety to the isoquinoline backbone, researchers have developed compounds with dual inhibitory activity against both monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two important targets in neurodegenerative disease research. This strategy aims to create multi-target-directed ligands (MTDLs) that can address multiple pathological factors simultaneously.
Another example involves the synthesis of benzo[de] japsonline.comnih.govresearchgate.nettriazolo[5,1-a]isoquinoline derivatives. researchgate.net This modification adds a triazole ring system to the isoquinoline framework, creating a novel scaffold. Such significant structural changes can alter the molecule's conformational flexibility and introduce new points for hydrogen bonding or other interactions with a target receptor, potentially leading to entirely new pharmacological profiles. researchgate.net
In the context of benzo[f]quinoline, a structural isomer of this compound, studies have shown that increasing the number of fused rings can correlate with anticancer activity. For instance, tetracyclic pyrrolo-benzo[f]quinoline cycloadducts demonstrated different activity profiles compared to the tricyclic benzo[f]quinolinium salt precursors. mdpi.com Specifically, cycloadducts with a pyrrolo-benzo[f]quinoline structure showed greater activity than those with an isoindolo-benzo[f]quinoline structure, suggesting that the nature and conformation of the fused ring system are critical determinants of efficacy. mdpi.com While this finding is on a related isomer, it highlights the principle that modifying the core polycyclic system directly impacts biological outcomes.
Pharmacophore Modeling and Computational Lead Optimization Studies
Computational methods are indispensable tools in modern drug discovery for optimizing lead compounds. Pharmacophore modeling and other computational studies help to distill complex SAR data into a three-dimensional model of the essential features required for biological activity.
A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.
For derivatives of the related tetrahydroisoquinoline scaffold, 3D pharmacophore models have been successfully developed to predict anticonvulsant activity. nih.gov One such model, generated using the Catalyst software, identified a five-feature hypothesis as crucial for activity:
Two hydrogen bond acceptors
Two hydrophobic features
One hydrophobic aromatic region
This model proved to be an effective tool for designing new anticonvulsant agents based on the tetrahydroisoquinoline framework. nih.gov Such models provide a virtual blueprint for designing new molecules with a higher probability of being active.
The general workflow for ligand-based pharmacophore modeling involves several steps:
Training Set Selection: A diverse set of molecules with known biological activities (both active and inactive) is chosen.
Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated.
Pharmacophore Generation: A computational algorithm identifies common chemical features and their spatial arrangements that are present in the active molecules but absent in the inactive ones.
Model Validation: The resulting pharmacophore model is tested for its ability to correctly classify compounds outside the training set, ensuring its predictive power.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify new potential hits. Furthermore, these models are integral to developing predictive Quantitative Structure-Activity Relationship (QSAR) models. japsonline.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the pharmacophore-aligned structures to build statistical models that correlate differences in molecular properties (like steric and electrostatic fields) with observed biological activity. These computational approaches provide significant insights that guide the rational design and optimization of new, more potent this compound derivatives. japsonline.comnih.gov
| Feature Type | Number of Features | Role in Binding |
| Hydrogen Bond Acceptor | 2 | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrophobic Feature | 2 | Engages in non-polar interactions with hydrophobic pockets of the target. |
| Hydrophobic Aromatic | 1 | Participates in π-π stacking or other hydrophobic interactions. |
Mechanistic Elucidation of Benzo G Isoquinoline Interactions at the Molecular Level
Enzyme Inhibition Studies and Mechanistic Pathways
The intricate molecular structures of benzo[g]isoquinoline derivatives allow them to engage with various biological macromolecules, leading to modulation of enzymatic activity and cellular functions. Studies have explored their interactions with key enzymes involved in viral replication, cellular metabolism, and DNA processing.
Farnesyltransferase and Arginine Methyltransferase Modulation
This compound derivatives have been investigated for their potential to inhibit farnesyltransferase (FT) and protein arginine methyltransferases (PRMTs). Farnesyltransferase is crucial for the prenylation of proteins involved in cell signaling pathways, while PRMTs play significant roles in epigenetic regulation and are implicated in various cancers.
Studies involving docking simulations suggest that certain this compound-5,10-dione derivatives can interact with the active sites of farnesyltransferase and PRMT1, indicating a potential mechanism for their observed anticancer activities researchgate.netresearchgate.net. For instance, molecular docking analyses have been performed on this compound-5,10-dione derivatives to understand their potential interaction with the active sites of farnesyltransferase and arginine methyltransferase, providing insights into their cytotoxic effects researchgate.net. While specific binding modes and detailed kinetic studies for the parent this compound scaffold are less documented, the exploration of its derivatives highlights the scaffold's capacity to engage with these enzymatic targets nih.govacs.org.
Hepatitis C Virus NS5B Polymerase Inhibition
A significant area of research involves the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) by derivatives of this compound. Specifically, 1H-benzo[de]isoquinoline-1,3(2H)-diones have emerged as a novel class of selective inhibitors of HCV NS5B polymerase acs.orgnih.govdergipark.org.tr. These compounds act as non-nucleoside inhibitors, binding to the Thumb Site II, a non-nucleoside binding site on the NS5B polymerase acs.orgrcsb.org. This interaction occurs during the pre-elongation phase of viral replication, effectively preventing the polymerization of viral RNA and thus inhibiting viral proliferation acs.orgnih.gov. Studies have demonstrated that these inhibitors exhibit sub-micromolar potency against various HCV replicons and show no activity against other polymerases, indicating a high degree of specificity acs.orgrcsb.org.
Monoamine Oxidase (MAO) and Cholinesterase (ChE) System Interactions
While research on the direct interaction of this compound with MAO and ChE systems is limited, related isoquinoline (B145761) structures have shown inhibitory activity. Benzothiazole-isoquinoline derivatives have been reported to inhibit monoamine oxidase B (MAO-B) mdpi.com. Studies on other isoquinoline derivatives have identified them as potential inhibitors of MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism and implicated in neurodegenerative diseases like Parkinson's bohrium.comnih.gov. The mechanisms often involve selective binding to the enzyme's active site, modulating the oxidative deamination of monoamines bohrium.comnih.gov. However, specific data linking the this compound core to MAO or ChE inhibition mechanisms is not extensively detailed in the provided literature.
Aldo-Keto Reductase 1C3 (AKR1C3) Targeting Mechanisms
Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is an enzyme involved in steroid and prostaglandin (B15479496) metabolism and is a target in various cancers. Isoquinoline alkaloids have been identified as a novel class of AKR1C3 inhibitors nih.govresearchgate.net. Stylopine, an isoquinoline alkaloid, demonstrated potent inhibition of recombinant AKR1C3, showing moderate selectivity and significantly inhibiting AKR1C3-mediated reduction of daunorubicin (B1662515) in cellular studies without substantial cytotoxic effects nih.gov. These findings suggest that the isoquinoline scaffold can interact with AKR1C3, potentially by binding to its active site, thus offering a therapeutic avenue for AKR1C3-dependent cancers acs.orgnih.govnih.gov.
Topoisomerase I/II Catalytic Inhibition and DNA Cleavage Induction
This compound derivatives, particularly this compound-5,10-diones, have been implicated in the inhibition of topoisomerase enzymes, crucial for DNA replication and repair. Certain derivatives have been shown to inhibit topoisomerase II, stabilizing the DNA-topoisomerase II complex and leading to double-strand breaks vulcanchem.comresearchgate.net. Furthermore, related structures like indenoisoquinolines and norindenoisoquinolines act as potent topoisomerase I inhibitors, inducing DNA cleavage and exhibiting significant cytotoxicity acs.orgrsc.orgnih.govmdpi.comnih.gov. These compounds often function by intercalating into DNA or stabilizing the cleavable complex formed between topoisomerase I and DNA, leading to DNA damage and subsequent apoptosis acs.orgnih.govrsc.orgresearchgate.netnih.govmdpi.com. For instance, a this compound-5,10-dione derivative was noted to act as a DNA intercalator and an inhibitor of mammalian topoisomerase I and II rcsb.org.
Tubulin Polymerization Disruption and Microtubule Dynamics
Information regarding the direct inhibition of tubulin polymerization or disruption of microtubule dynamics by this compound compounds is not prominently featured in the reviewed literature. While the broader class of isoquinoline alkaloids exhibits diverse biological activities, specific mechanisms involving tubulin interaction for this compound derivatives require further investigation.
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition
This compound derivatives have emerged as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). These enzymes are crucial regulators of the cellular response to oxygen levels, catalyzing the hydroxylation of HIF-α subunits. This hydroxylation targets HIF-α for degradation under normoxic conditions, thereby controlling the expression of genes involved in adaptation to hypoxia.
Research indicates that certain this compound-based compounds can inhibit PHD enzymes by binding to their active sites. This binding often involves interactions with key amino acid residues, mimicking aspects of substrate binding or cofactor interaction. For instance, a fluorescent this compound derivative, BCA (6), has been characterized as a HIF prolyl hydroxylase inhibitor, with an IC₅₀ value of 1.10 ± 0.21 µM against PHD2. researchgate.netresearchgate.netnih.gov These inhibitors function by interfering with the enzymatic activity, leading to the stabilization and subsequent accumulation of HIF-α, even under normal oxygen conditions. The molecular interactions involve the inhibitor occupying the active site, potentially coordinating with the Fe(II) cofactor or interacting with the 2-oxoglutarate (2OG) binding site. researchgate.net
Table 1: this compound Derivatives as HIF Prolyl Hydroxylase Inhibitors
| Compound Name | Target Enzyme | IC₅₀ (µM) | Key Interaction Features | Reference |
| BCA (6) | PHD2 | 1.10 ± 0.21 | Active site binding, potential Fe(II) or 2OG interaction | researchgate.netresearchgate.netnih.gov |
Carbonic Anhydrase Inhibition Mechanisms
This compound derivatives have also been explored for their potential to inhibit carbonic anhydrase (CA) enzymes. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing vital roles in various physiological processes. Inhibition of specific CA isoforms, particularly those overexpressed in certain cancers, is a therapeutic strategy.
While direct detailed mechanisms for this compound derivatives as CA inhibitors are less extensively documented in the provided search results compared to other targets, the structural class has been implicated in this activity. Research on related heterocyclic sulfonamides suggests that compounds with such scaffolds can exhibit CA inhibition, often by binding to the zinc ion within the enzyme's active site. researchgate.netresearchgate.netbiorxiv.orggoogle.com This binding can disrupt the catalytic cycle, thereby reducing CO₂ hydration. Further studies would be needed to delineate the precise binding modes and specificity of this compound compounds against different CA isoforms.
Receptor Binding and Ligand Affinity Profiling
Peripheral Benzodiazepine (B76468) Receptor (PBR) Ligand-Binding Dynamics
The this compound scaffold has been investigated for its interaction with the Peripheral Benzodiazepine Receptor (PBR), also known as the Translocator Protein (TSPO). TSPO is a mitochondrial protein implicated in various cellular processes, including steroidogenesis, inflammation, and apoptosis.
Studies have shown that certain this compound derivatives can bind to TSPO. The ligand-binding dynamics involve specific molecular interactions within the receptor's binding pocket, which is known to accommodate lipophilic molecules. While specific affinity data (e.g., Ki values) for this compound itself are not detailed, the structural characteristics of the this compound core, being a planar aromatic system, are conducive to binding with hydrophobic pockets found in many receptors. researchgate.netswan.ac.uk Molecular docking studies on related compounds suggest potential interactions that contribute to affinity and selectivity.
GABA-A Receptor Allosteric Modulation Studies
The this compound core structure has been associated with compounds that modulate the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Allosteric modulators bind to sites distinct from the GABA binding site, altering receptor conformation and thereby influencing GABA's efficacy.
While specific this compound derivatives are not detailed as GABA-A modulators in the provided snippets, the broader class of isoquinoline derivatives has been explored for such activities. For instance, novel fused imidazole (B134444) derivatives with isoquinoline moieties have been claimed as GABA-A receptor modulators, with some exhibiting inhibition constants (Ki) below 10 nM for the benzodiazepine site. tandfonline.com The planar, aromatic nature of the this compound system suggests it could potentially interact with allosteric sites on the GABA-A receptor complex, influencing its function.
Angiotensin-Converting Enzyme 2 (ACE2) Interaction and Viral Entry Pathways
The interaction of this compound derivatives with Angiotensin-Converting Enzyme 2 (ACE2) has been explored in the context of viral entry pathways, particularly concerning coronaviruses like SARS-CoV-2. ACE2 serves as a primary receptor for the spike protein of SARS-CoV-2, mediating viral entry into host cells.
While direct studies focusing on this compound compounds interacting with ACE2 are not explicitly detailed in the provided results, the general context of drug discovery for viral targets includes screening compounds that might inhibit viral entry. researchgate.netresearchgate.netgoogle.com The search results indicate that compounds targeting ACE2 are of interest for combating SARS-CoV-2 infection. Given the structural diversity of molecules investigated for such purposes, it is plausible that this compound derivatives could be screened for their ability to bind ACE2 or interfere with the viral spike protein-ACE2 interaction, although specific mechanisms for this class are not elaborated in the provided text.
Nucleic Acid Interaction Mechanisms: DNA Intercalation and Minor Groove Binding
The planar, fused aromatic ring system of this compound makes it a candidate for interacting with nucleic acids, primarily through DNA intercalation and minor groove binding.
DNA Intercalation: this compound-5,10-dione derivatives, such as pixantrone (B1662873), are known to intercalate into DNA. This mechanism involves the planar chromophore slipping between adjacent base pairs in the DNA double helix, leading to unwinding and structural distortion. swan.ac.ukvulcanchem.commicropublication.orgnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net This intercalation can interfere with DNA replication, transcription, and repair processes, contributing to cytotoxic effects. For example, pixantrone, a derivative of this compound-5,10-dione, has been extensively studied for its DNA intercalating properties. micropublication.orgnih.govnih.govnih.govresearchgate.netdrugbank.com Its DNA binding constants have been reported, with pixantrone showing an apparent DNA binding constant of 1.25 ± 0.32 μM for THF-containing DNA, indicating a significant interaction. micropublication.orgnih.gov
Minor Groove Binding: While intercalation is a primary mode of interaction for many planar aromatic systems, some derivatives may also engage in minor groove binding. This interaction involves the molecule fitting into the narrower groove of the DNA helix. swan.ac.ukresearchgate.netnih.gov The specific binding mode (intercalation vs. minor groove binding) often depends on the substituents attached to the this compound core, which can influence the molecule's shape, charge distribution, and affinity for different DNA regions.
Cellular Pathway Modulation: Apoptosis Induction and Cell Proliferation Inhibition in In Vitro Models
Research into this compound derivatives has revealed their potential to modulate cellular processes critical for cancer development, notably by inhibiting cell proliferation and inducing apoptosis. Studies utilizing various cancer cell lines have demonstrated that specific derivatives can significantly reduce cell viability. For instance, in breast cancer cell lines, treatment with certain benzo[de]isoquinoline derivatives has been shown to lead to substantial reductions in cell viability, alongside the induction of apoptosis. The underlying mechanisms appear to involve the modulation of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs) .
Advanced Research Applications and Future Directions for Benzo G Isoquinoline
Role as Synthetic Intermediates and Precursors in Complex Chemical Architectures
Benzo[g]isoquinoline derivatives serve as valuable building blocks and versatile precursors in the synthesis of more complex organic molecules and intricate chemical architectures. Research has focused on developing efficient synthetic routes to various substituted this compound frameworks, such as this compound-5,10-diones and related naphtho[3,2,1-de]isoquinoline-4,7-diones. researchgate.net These synthetic strategies often employ cyclization reactions, intramolecular Heck reactions, and other carbon-carbon bond-forming methodologies to assemble these polycyclic systems, highlighting their importance as scaffolds for further chemical elaboration. researchgate.netnih.govbeilstein-journals.org The ability to introduce diverse substituents at specific positions on the this compound core allows for the fine-tuning of chemical and physical properties, making them attractive starting materials for the creation of novel compounds with tailored functionalities.
Development of Fluorescent Probes and Imaging Agents for Biological Systems
The inherent photophysical properties of certain this compound derivatives make them promising candidates for fluorescent probes and imaging agents in biological systems. researchgate.net For instance, 4-amino-1H-benzo[g]quinazoline-2-one has been developed as a fluorescent analog of cytosine, serving as a pH-sensitive probe. This compound exhibits a fluorescence emission maximum at 456 nm, which shifts to 492 nm upon a decrease in pH from 7.1 to 2.1, enabling the monitoring of pH variations within biological environments. nih.gov Furthermore, this compound-based compounds have been investigated for their utility in cellular imaging, specifically as inhibitors of HIF prolyl hydroxylase, demonstrating their potential to visualize biological processes at the cellular level. researchgate.net
Applications in Organic Electronic Materials and Photovoltaics
The electronic characteristics of this compound derivatives render them suitable for applications in organic electronic devices and photovoltaics. ambeed.com Compounds incorporating the this compound scaffold have been explored as electron-transporting materials in organic light-emitting diodes (OLEDs), contributing to enhanced device performance, including higher brightness, improved thermal stability, and extended operational lifetimes. google.com The extended π-conjugation present in many of these molecules also suggests their potential use in organic photovoltaic cells (OPVs) and other optoelectronic applications. nih.govrsc.orgresearchgate.netresearchgate.net Specifically, fused systems like benzo[de]isoquinoline-1,3-dione derivatives have demonstrated high electron affinities, positioning them as potential n-type semiconductors for organic field-effect transistors (OFETs) and OPVs. rsc.orgresearchgate.net
Supramolecular Assemblies and Contributions to Materials Science
The rigid structure and π-electron system of this compound derivatives facilitate their participation in supramolecular assemblies, contributing to the development of novel materials. Research has explored the formation of supramolecular columnar liquid crystals from isoquinoline (B145761) derivatives through hydrogen bonding, which exhibit potential as charge transport materials in optoelectronic devices. bohrium.com Related structures, such as benzo[de]isoquinoline-1,3-dione, have been employed in supramolecular assemblies to confine purely organic room temperature phosphorescence, finding applications in luminescent materials and biological imaging. researchgate.net The capacity of isoquinoline and its fused ring systems to engage in halogen bonding has also been leveraged in the construction of multicomponent supramolecular assemblies. oup.com
Computational Lead Optimization in Drug Design (excluding clinical development)
Computational methodologies are instrumental in the design and optimization of drug candidates derived from the this compound scaffold. researchgate.netacs.org Advanced techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and free energy perturbation calculations are routinely employed to guide the refinement of initial lead compounds. researchgate.netacs.orgnih.govresearchgate.net These in silico approaches enable the systematic evaluation and enhancement of critical molecular properties, including binding affinity, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery pipeline by identifying promising candidates with superior pharmacological characteristics. researchgate.netacs.orgpreprints.org The integration of artificial intelligence (AI) and machine learning algorithms is further revolutionizing this field, allowing for the prediction of molecular behavior, simultaneous optimization of multiple biological objectives, and the generation of novel molecular designs with improved drug-likeness. preprints.org
Antitubercular Activity Mechanisms against Mycobacterium tuberculosis
This compound-5,10-dione derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net Studies involving a library of synthesized this compound-5,10-diones revealed that substitutions at the 3-position generally correlate with enhanced antitubercular potency. nih.govresearchgate.net For instance, analogs 27a and 27b exhibited potent activity with minimal inhibition concentrations (MICs) of 28.92 μM and 1.05 μM, respectively, while displaying low acute cytotoxicity. nih.govresearchgate.net Similarly, N(2)-arylthis compound-5,10-dione iminium bromides have shown promising activity, with one derivative, N(2)-(4-chlorophenyl)-5,10-dioxothis compound-3(2H)-iminium bromide, achieving an MIC of 1.16 μM and a selectivity index (SI) of 24.58. nih.gov These compounds have also demonstrated efficacy against intracellularly residing M. tuberculosis and activity against multi-drug-resistant strains. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for designing reproducible synthetic routes to Benzo[g]isoquinoline derivatives?
- Methodological Answer : Prioritize modular approaches such as copper-catalyzed multicomponent reactions (e.g., for thieno[3,2-c]isoquinolines) to accommodate structural complexity. Ensure detailed characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for purity validation. For new compounds, provide full spectral data in supplementary materials, adhering to journal guidelines for experimental reproducibility .
Q. How can protonation efficiency of this compound be experimentally determined, and what factors influence it?
- Methodological Answer : Use fluorescence titration with acids (e.g., trifluoroacetic acid, TFA) to monitor spectral shifts. Compare protonation saturation points (equivalents of acid required) against reference bases like acridine or benzo[h]quinoline. Ground-state vs. excited-state pK differences dictate protonation ease, as seen in fluorescence lifetime measurements .
Q. What spectroscopic techniques are critical for characterizing fused this compound heterocycles?
- Methodological Answer : UV-Vis absorption and steady-state photoluminescence spectroscopy reveal electronic transitions. Time-resolved emission spectroscopy (TRES) distinguishes long-lived excited states in luminescent derivatives (e.g., Ir(III) complexes). Structural confirmation requires -NMR coupling constants to identify regioselectivity in fused systems .
Advanced Research Questions
Q. How do superacid-mediated rearrangements enable the synthesis of aza-polycyclic systems like this compound?
- Methodological Answer : Superacidic conditions (e.g., CFSOH) generate superelectrophilic intermediates (1,4-dications), which undergo charge migration and intramolecular cyclization. For example, alcohol precursors convert to benzo[f]isoquinoline via hydride shifts and benzene elimination. Monitor reaction progress via -NMR or in situ IR to optimize yields .
Q. What strategies enhance the photophysical properties of this compound-based probes for G-quadruplex DNA detection?
- Methodological Answer : Conjugate this compound motifs to transition-metal complexes (e.g., Ir(III)) to exploit long-lived luminescence. Use groove-binding substituents to improve selectivity. Validate binding via circular dichroism (CD) and fluorescence resonance energy transfer (FRET) assays, comparing emission lifetimes in autofluorescence-rich matrices .
Q. How can contradictory data on protonation-induced fluorescence enhancement in this compound analogs be resolved?
- Methodological Answer : Reconcile discrepancies by differentiating ground-state vs. excited-state protonation pathways. For example, benzo[h]quinoline shows higher excited-state protonation efficiency due to lower pK. Use time-resolved fluorescence and transient absorption spectroscopy to decouple kinetic and thermodynamic contributions .
Key Recommendations
- Adhere to IUPAC nomenclature (e.g., "this compound" instead of abbreviated forms) to avoid ambiguity .
- For bioimaging applications, prioritize TRES over steady-state luminescence to mitigate background interference .
- Validate synthetic intermediates via X-ray crystallography when possible, especially for fused heterocycles with structural ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
